3-Bromo-4-(piperazin-1-ylmethyl)aniline

Beschreibung

3-Bromo-4-(piperazin-1-ylmethyl)aniline is a brominated aniline derivative featuring a piperazine ring linked to the aromatic core via a methylene bridge. Its molecular formula is C₁₂H₁₈BrN₃, with a molecular weight of 285.2 g/mol (calculated from ). The compound’s CAS registry number is 859027-13-7, and it is structurally characterized by:

- A bromine atom at the 3-position of the benzene ring.

- A piperazine moiety substituted at the 4-position via a methylene (-CH₂-) group.

This structure positions it as a versatile intermediate in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors or serotonin receptor modulators, where the piperazine group enhances solubility and bioavailability .

Eigenschaften

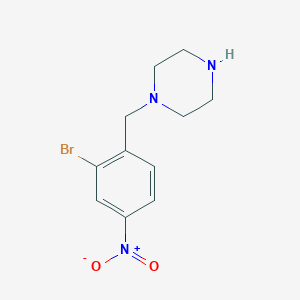

Molekularformel |

C11H14BrN3O2 |

|---|---|

Molekulargewicht |

300.15 g/mol |

IUPAC-Name |

1-[(2-bromo-4-nitrophenyl)methyl]piperazine |

InChI |

InChI=1S/C11H14BrN3O2/c12-11-7-10(15(16)17)2-1-9(11)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8H2 |

InChI-Schlüssel |

PYIXCGUFOUGUPD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)CC2=C(C=C(C=C2)[N+](=O)[O-])Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(piperazin-1-ylmethyl)aniline typically involves the following steps:

Bromination: Aniline is first brominated to introduce a bromine atom at the para position, forming 4-bromoaniline.

Piperazine Introduction: The brominated aniline is then reacted with piperazine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent piperazine introduction, utilizing continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-(piperazin-1-ylmethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The aniline moiety can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include organometallic compounds and halides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Formation of various substituted anilines.

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-(piperazin-1-ylmethyl)aniline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.

Biological Research: It serves as a probe in biochemical assays to study enzyme activities and receptor binding.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-(piperazin-1-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors, while the aniline moiety can participate in hydrogen bonding and π-π interactions .

Vergleich Mit ähnlichen Verbindungen

Halogen Replacements

- However, the absence of bromine may reduce halogen-bonding interactions critical for target binding .

- Chlorine substitution (C₁₆H₁₇ClFN₃) : The smaller size and lower polarizability of chlorine (vs. bromine) in ’s compound may alter receptor affinity, though this modification is often explored to reduce molecular weight .

Piperazine Modifications

- However, steric effects could hinder interactions with flat binding pockets .

- Acetylated piperazine (C₁₂H₁₅BrFN₃O) : Acetylation () introduces a hydrogen-bond acceptor, enhancing solubility but possibly diminishing cell permeability due to increased polarity .

Regioisomerism and Steric Effects

- 5-Bromo-2-(4-methylpiperazin-1-yl)aniline (CAS 885461-06-3) : The relocation of bromine to the 5-position (vs. 3-position in the target compound) creates distinct electronic and steric environments. This positional change could redirect metabolic pathways or alter binding orientation in biological targets .

Functional Group Replacements

- Phenoxy vs. Piperazinylmethyl (C₁₂H₉BrFNO): Replacing the piperazinylmethyl group with a 4-fluorophenoxy moiety () eliminates the basic piperazine nitrogen, reducing water solubility. The ether linkage may confer rigidity, affecting conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.